molecular formula C26H21ClN2O5S2 B11411324 C26H21ClN2O5S2

C26H21ClN2O5S2

Cat. No.: B11411324
M. Wt: 541.0 g/mol
InChI Key: JYKQUDWPKABQBK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C26H21ClN2O5S2 Loratadine . It is a second-generation tricyclic antihistamine used to treat allergies. Loratadine is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through several steps starting from 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine . The key steps involve:

Industrial Production Methods

Industrial production of Loratadine typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.

    Biology: Studied for its effects on histamine receptors and allergic response mechanisms.

    Medicine: Widely used in clinical research for treating allergic conditions such as rhinitis and urticaria.

    Industry: Used in the formulation of over-the-counter allergy medications.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular pathway involves blocking the action of histamine, a substance in the body that causes allergic symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine is unique due to its long-lasting effects and minimal sedative properties . Unlike first-generation antihistamines, it does not easily cross the blood-brain barrier, reducing the risk of drowsiness .

Properties

Molecular Formula

C26H21ClN2O5S2

Molecular Weight

541.0 g/mol

IUPAC Name

14-(4-chlorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C26H21ClN2O5S2/c1-34-16-8-10(2-7-15(16)30)17-18-13-9-14(21(18)35-23-22(17)36-26(33)28-23)20-19(13)24(31)29(25(20)32)12-5-3-11(27)4-6-12/h2-8,13-14,17-21,30H,9H2,1H3,(H,28,33)

InChI Key

JYKQUDWPKABQBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)Cl)O

Origin of Product

United States

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